

# spectroscopic data for 3-Amino-1-benzofuran-2-carbonitrile

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## Compound of Interest

Compound Name: 3-Amino-1-benzofuran-2-carbonitrile

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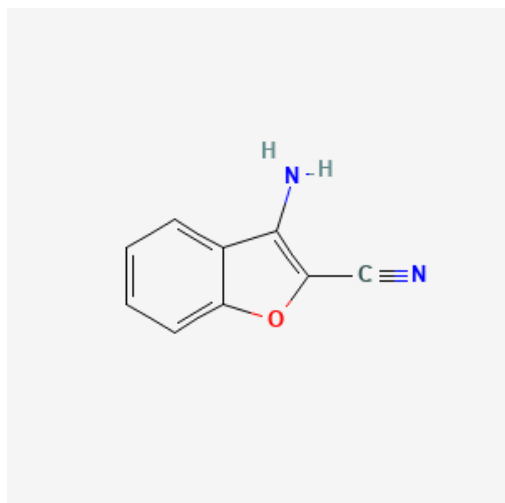
An In-depth Technical Guide to the Spectroscopic Characterization of **3-Amino-1-benzofuran-2-carbonitrile**

## Introduction

**3-Amino-1-benzofuran-2-carbonitrile** is a heterocyclic organic compound featuring a benzofuran core, a fused benzene and furan ring system. This scaffold is of significant interest to researchers in medicinal chemistry and materials science due to the diverse biological activities exhibited by benzofuran derivatives. The molecule's structure is further functionalized with an amine (-NH<sub>2</sub>) group at position 3 and a nitrile (-C≡N) group at position 2. These reactive groups make it a valuable intermediate for the synthesis of more complex molecular architectures.

With a molecular formula of C<sub>9</sub>H<sub>6</sub>N<sub>2</sub>O and a molecular weight of approximately 158.16 g/mol, precise structural confirmation and purity assessment are paramount for its application in any research or development setting.<sup>[1][2][3]</sup> Spectroscopic analysis is the cornerstone of this characterization process. This guide provides a detailed examination of the expected spectroscopic data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering field-proven insights into data acquisition and interpretation for professionals in drug discovery and chemical research.

Chemical Structure:



**Figure 1.** Molecular Structure of **3-Amino-1-benzofuran-2-carbonitrile**.

## Infrared (IR) Spectroscopy Analysis

Principle: Infrared spectroscopy is a fundamental technique for identifying functional groups within a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These absorptions are characteristic of the bond type (e.g., N-H, C≡N, C=C) and its chemical environment, providing a unique "fingerprint" of the molecule's functional makeup.

## Experimental Protocol: Acquiring the IR Spectrum (KBr Pellet Method)

The potassium bromide (KBr) pellet method is a standard and reliable technique for analyzing solid samples, chosen here to eliminate solvent interference and obtain a clear spectrum of the neat compound.

- **Sample Preparation:** Grind a small amount (1-2 mg) of high-purity **3-Amino-1-benzofuran-2-carbonitrile** with approximately 100-200 mg of dry, spectroscopy-grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- **Pellet Formation:** Transfer the powder into a pellet-forming die. Apply pressure (typically 7-10 tons) using a hydraulic press for several minutes to form a thin, transparent or translucent disc.
- **Data Acquisition:** Place the KBr pellet in the sample holder of an FTIR spectrometer.

- **Background Scan:** Perform a background scan with an empty sample compartment to record the spectrum of atmospheric CO<sub>2</sub> and water vapor, which will be automatically subtracted from the sample spectrum.
- **Sample Scan:** Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm<sup>-1</sup> to achieve an optimal signal-to-noise ratio.

## Data Interpretation and Expected Absorptions

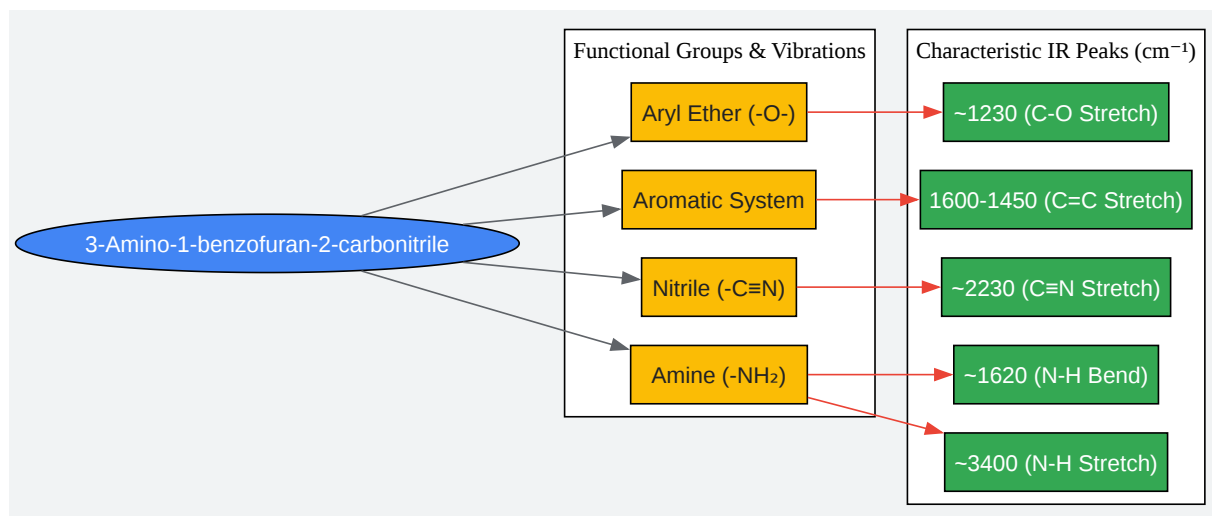
The IR spectrum of **3-Amino-1-benzofuran-2-carbonitrile** is distinguished by several key absorption bands that confirm the presence of its primary functional groups.

- **N-H Stretching (Amine):** As a primary amine (R-NH<sub>2</sub>), two distinct bands are expected in the 3500-3300 cm<sup>-1</sup> region.<sup>[4][5]</sup> These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. Their appearance is a definitive indicator of the primary amine group.
- **C≡N Stretching (Nitrile):** The nitrile group gives rise to a sharp and typically intense absorption peak. For aromatic nitriles, conjugation with the ring system slightly weakens the C≡N bond, shifting the absorption to a lower wavenumber, generally between 2240-2220 cm<sup>-1</sup>.<sup>[6]</sup> This peak is highly characteristic and easy to identify.
- **C=C Stretching (Aromatic):** The benzofuran ring system will produce multiple bands in the 1600-1450 cm<sup>-1</sup> region, corresponding to the C=C stretching vibrations within the aromatic and furanoid rings.
- **N-H Bending (Amine):** The scissoring vibration of the primary amine group results in a band in the 1650-1580 cm<sup>-1</sup> range.<sup>[4]</sup>
- **C-N Stretching (Aromatic Amine):** The stretching vibration of the C-N bond in an aromatic amine is typically observed in the 1335-1250 cm<sup>-1</sup> region.<sup>[4]</sup>
- **C-O Stretching (Aryl Ether):** The ether linkage within the furan ring will produce a strong C-O stretching band, expected around 1250-1200 cm<sup>-1</sup>.

## Summary of Expected IR Data

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibration Type	Expected Intensity
3500 - 3300	Primary Amine (-NH <sub>2</sub> )	N-H Stretch (Asymmetric & Symmetric)	Medium
2240 - 2220	Aromatic Nitrile (-C≡N)	C≡N Triple Bond Stretch	Strong, Sharp
1650 - 1580	Primary Amine (-NH <sub>2</sub> )	N-H Bend (Scissoring)	Medium to Strong
1600 - 1450	Aromatic/Furan Ring	C=C Stretch	Medium to Weak
1335 - 1250	Aromatic Amine (Ar-N)	C-N Stretch	Medium to Strong
1250 - 1200	Aryl Ether (Ar-O-C)	C-O Stretch	Strong

## Visualization: Functional Group - IR Correlation



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Caption: Correlation between functional groups and IR peaks.

## Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Principle: NMR spectroscopy is an unparalleled tool for elucidating the precise carbon-hydrogen framework of a molecule. It exploits the magnetic properties of atomic nuclei, primarily  $^1\text{H}$  (proton) and  $^{13}\text{C}$ . By placing a sample in a strong magnetic field and irradiating it with radio waves, NMR can map the chemical environment of each unique proton and carbon atom, revealing connectivity and structural details.

### $^1\text{H}$ NMR Spectroscopy

Experimental Protocol:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent. Dimethyl sulfoxide- $\text{d}_6$  (DMSO- $\text{d}_6$ ) is an excellent choice as it readily dissolves polar aromatic compounds and its residual solvent peak does not typically interfere with signals of interest.<sup>[7]</sup> Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00 ppm).
- **Instrument Setup:** Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.
- **Data Acquisition:** Acquire the  $^1\text{H}$  NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher for better resolution. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay that allows for accurate integration.

Data Interpretation and Predicted Chemical Shifts:

The  $^1\text{H}$  NMR spectrum will account for the 6 hydrogen atoms in the molecule.

- **Amine Protons ( $-\text{NH}_2$ , 2H):** These protons will typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and chemical exchange. In DMSO- $\text{d}_6$ , this signal is expected to be significantly downfield, potentially in the range of 7.0-8.0 ppm.<sup>[7]</sup> Its integration for two protons is a key confirmation.

- Aromatic Protons (Ar-H, 4H): The four protons on the benzene ring will resonate in the aromatic region, generally between 7.0-8.0 ppm. Due to their fixed positions on the fused ring system, they will exhibit complex splitting patterns (multiplets, doublets, triplets) arising from spin-spin coupling with their neighbors.

## <sup>13</sup>C NMR Spectroscopy

### Experimental Protocol:

The same sample prepared for <sup>1</sup>H NMR can be used. <sup>13</sup>C NMR requires a greater number of scans due to the low natural abundance of the <sup>13</sup>C isotope. A standard proton-decoupled sequence is used to simplify the spectrum, yielding a single peak for each unique carbon atom.

### Data Interpretation and Predicted Chemical Shifts:

The <sup>13</sup>C NMR spectrum will display 9 distinct signals corresponding to the 9 carbon atoms.

- Nitrile Carbon (-C≡N): The carbon of the nitrile group is expected to appear in a characteristic upfield region for sp-hybridized carbons, around 115-120 ppm.
- Aromatic & Furanoid Carbons (8 C): The remaining eight carbons of the benzofuran ring will resonate in the broad downfield region of ~110-160 ppm.
  - The carbon atom bonded to the furan oxygen (C-O) will be the most downfield due to the strong deshielding effect of oxygen.
  - The carbon atom bonded to the amine group (C-NH<sub>2</sub>) will also be significantly downfield.
  - Quaternary carbons (those without attached protons) will typically show weaker signals than protonated carbons.

## Summary of Expected NMR Data

<sup>1</sup>H NMR (in DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 7.0 - 8.0	Multiplet (m)	4H	Aromatic Protons

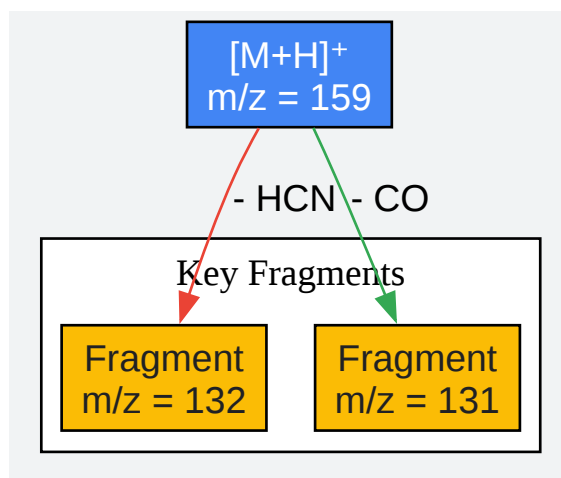
| ~ 7.0 - 8.0 | Broad Singlet (br s) | 2H | Amine Protons (-NH<sub>2</sub>) |

<sup>13</sup>C NMR (in DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 150 - 160	C-O (Furan Ring)
~ 110 - 150	Aromatic & Furan Carbons
~ 115 - 120	-C≡N (Nitrile Carbon)

| ~ 80 - 90 | C-CN (Furan Ring) |

## Visualization: Structure-NMR Correlation



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